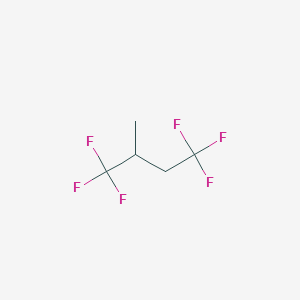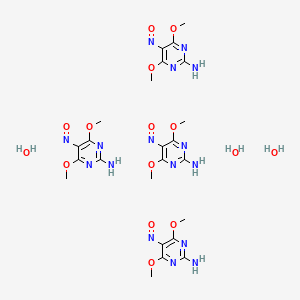![molecular formula C11H13N5O B12567748 Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- CAS No. 583830-03-9](/img/structure/B12567748.png)
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- is a complex organic compound with a unique structure that combines a cyclobutane ring with a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- typically involves multi-step organic reactions. One common method includes the reaction of cyclobutanone with a purine derivative under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic processes and continuous flow reactors to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the cyclobutane ring or the purine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups to the molecule.
Applications De Recherche Scientifique
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- involves its interaction with specific molecular targets. The purine moiety allows it to bind to nucleic acids and proteins, potentially affecting various biological pathways. The exact pathways and targets are still under investigation, but its ability to interact with DNA and enzymes makes it a compound of interest in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)-methyl]-: A closely related compound with slight structural differences.
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)-ethyl]-: Another similar compound with an ethyl group instead of a methylene group.
Uniqueness
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- is unique due to its specific combination of a cyclobutane ring and a purine derivative. This structure provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
583830-03-9 |
|---|---|
Formule moléculaire |
C11H13N5O |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
[3-[(6-aminopurin-9-yl)methylidene]cyclobutyl]methanol |
InChI |
InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)3-7-1-8(2-7)4-17/h3,5-6,8,17H,1-2,4H2,(H2,12,13,14) |
Clé InChI |
RCNBRBZQBFLECV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1=CN2C=NC3=C(N=CN=C32)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)
![2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate](/img/structure/B12567672.png)
![N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide](/img/structure/B12567676.png)
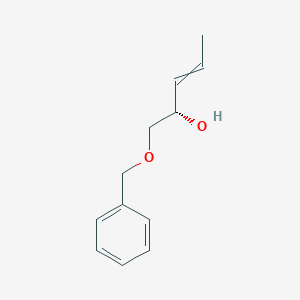
![Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]-](/img/structure/B12567683.png)
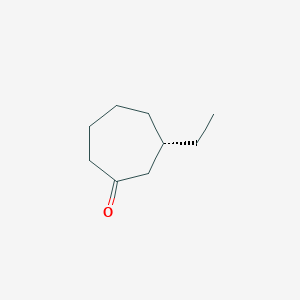
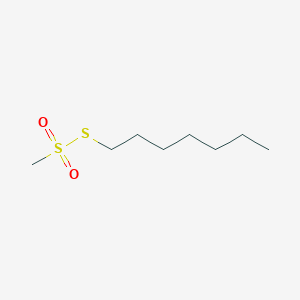
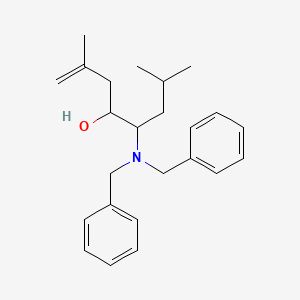
![2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B12567709.png)
